Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is an organic compound with the molecular formula C10H8Cl2FNO3. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and an ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound may be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
The compound may contribute to the formation of carbon–carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
The compound’s use in suzuki–miyaura coupling reactions suggests that it may be stable and effective under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 2,6-dichloro-5-fluoropyridine with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in anhydrous ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate
- 3-(Trifluoromethyl)pyridine
Uniqueness
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
CAS No. |
96568-04-6 |
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Molecular Formula |
C10H8Cl2FNO3 |
Molecular Weight |
280.08 g/mol |
IUPAC Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |
InChI Key |
IEUHWNLWVMLHHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Pictograms |
Irritant |
Synonyms |
Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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